N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride
Overview
Description
“N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride” is a chemical compound with the CAS Number: 858796-59-5 . It has a linear formula of C8 H13 N O . Cl H . The compound is typically stored at room temperature and is available in solid form .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 175.66 .Scientific Research Applications
Synthesis and Antibacterial Activity
- Studies on furan derivatives have led to the preparation of novel nitrofuran derivatives exhibiting moderate antibacterial activity against gram-negative and gram-positive organisms, highlighting the potential of furan-based compounds in developing new antibacterial agents (Tanaka & Usui, 1980).
- Further exploration into the synthesis of 5-Aryl(heteryl)-1-hydroxyethyl-4-(furyl-2-carbonyl)-3-hydroxy-3-pyrroline-2-ones has demonstrated their antibacterial and antifungal activities, indicating the versatility of furan derivatives in medicinal chemistry applications (Gein et al., 2020).
Chemical Synthesis and Material Development
- The development of 2-Hetaryl-Substituted Bis(indenyl)zirconium Complexes for elastomeric polypropylene formation showcases the application of furan derivatives in creating novel materials with potential industrial applications (Dreier et al., 2000).
- The preparation of isotopically enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides and related compounds for research purposes underlines the role of furan derivatives in the development of labeled compounds for scientific studies (Yilmaz & Shine, 1988).
Organic Chemistry and Catalysis
- Investigations into Polyfuryl(aryl)alkanes and their derivatives, specifically focusing on C-fur bond cleavage, contribute to the understanding of reaction mechanisms in organic chemistry and the development of new synthetic pathways (Butin et al., 1996).
- The use of Diethoxyphosphorylmethylfurans in Curtius reactions, leading to the formation of stable isocyanates and carbonates, highlights the role of furan derivatives in facilitating complex chemical transformations (Pevzner, 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-3-9-6-8-5-4-7(2)10-8;/h4-5,9H,3,6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCILCCYNHXICCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(O1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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